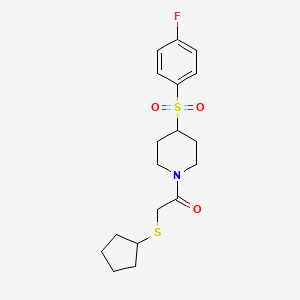
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound known for its multifaceted applications in various fields of scientific research The compound comprises a cyclopentylthio group, a 4-fluorophenylsulfonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route starts with the cyclopentylthio group formation, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the attachment of the 4-fluorophenylsulfonyl group under controlled conditions.
Industrial Production Methods: For large-scale production, catalytic hydrogenation and organometallic catalysis are employed to achieve high yields and purity. The process often involves the use of robust metal catalysts such as palladium or platinum to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : Oxidative conditions can modify the cyclopentylthio group, leading to sulfoxides or sulfones.
Reduction: : Reductive environments may reduce the sulfonyl group to a sulfonamide.
Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and strong nucleophiles for substitution. Reaction conditions are tailored to maintain the integrity of the compound’s core structure.
Major Products: The primary products formed depend on the reaction type:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Sulfonamides.
Substitution: : Variants with different nucleophilic groups replacing the fluorine.
Aplicaciones Científicas De Investigación
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has broad applications across several research domains:
Chemistry: : Used as an intermediate in organic synthesis and for developing novel chemical entities.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and analgesic properties.
Industry: : Employed in manufacturing specialty chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. Its mechanism involves binding to enzyme active sites or receptor proteins, modulating biochemical pathways. The piperidine ring often plays a crucial role in the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
Comparatively, 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups which impart distinct chemical properties:
Similar Compounds: : 2-(Cyclopentylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, 2-(Cyclopentylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3S2/c19-14-5-7-16(8-6-14)25(22,23)17-9-11-20(12-10-17)18(21)13-24-15-3-1-2-4-15/h5-8,15,17H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRPHFFHJCQCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)
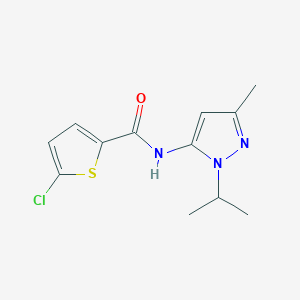
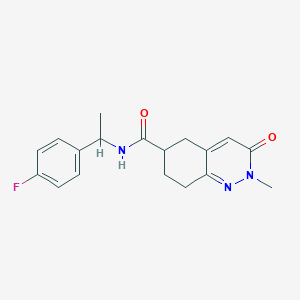
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)
![N-[(4-ethylphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2746917.png)
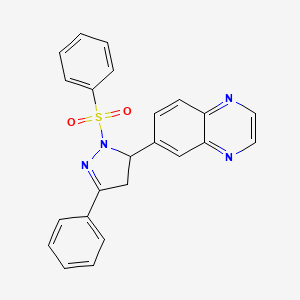
![N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride](/img/structure/B2746920.png)
![4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2746922.png)
![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)
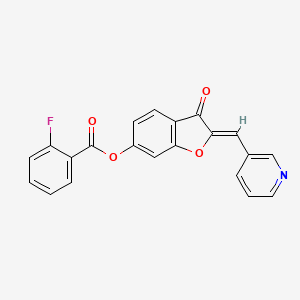
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride](/img/structure/B2746931.png)
